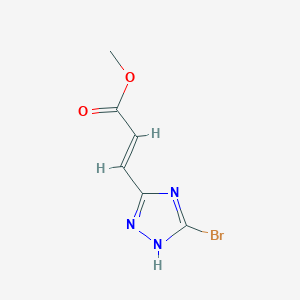
methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is a synthetic organic compound notable for its potential applications across a wide range of scientific disciplines, including chemistry, biology, medicine, and industry. Its unique structure features a bromo-substituted triazole ring, which confers distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate typically involves the following steps:
Formation of the Triazole Ring: : Starting with 5-bromo-1H-1,2,4-triazole as a key precursor. Various synthetic routes, such as cycloaddition reactions, are employed to form the triazole ring.
Introduction of the Ester Group: : This is typically achieved via esterification reactions, involving the reaction of the triazole derivative with methyl propenoate under acidic or basic conditions to yield the final compound.
Industrial production methods involve scalable chemical synthesis processes, often optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Addition Reactions: : The compound can participate in Michael addition reactions due to the presence of the electron-deficient double bond.
Oxidation and Reduction: : Though less common, the triazole ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: : Such as amines and thiols for substitution reactions.
Bases: : Such as sodium hydroxide or potassium tert-butoxide for esterification reactions.
Oxidizing/Reducing Agents: : Like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Depending on the reaction, products can include various substituted triazole derivatives, esters, and other functionalized organic molecules.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as a building block in organic synthesis to create more complex structures.
Biology
Biochemical Probes: : Employed in the study of biological systems due to its triazole functionality, which can interact with various biomolecules.
Medicine
Drug Design and Development: : The compound’s structure can be modified to develop potential pharmaceutical agents, especially targeting receptors or enzymes in the body.
Industry
Material Science: : Utilized in the development of new materials with specific properties, such as improved thermal stability or specific mechanical characteristics.
Mechanism of Action
The biological and chemical effects of methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate are largely due to its interaction with molecular targets, such as enzymes or receptors. The bromo-substituted triazole moiety can interact through hydrogen bonding, van der Waals forces, and other interactions, affecting the function of these molecular targets.
Comparison with Similar Compounds
Compared to other triazole derivatives, methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is unique due to its specific ester functional group and bromine substitution, which confer distinct reactivity and biological properties.
List of Similar Compounds
1H-1,2,4-Triazole
5-Bromo-1H-1,2,4-triazole
Methyl 1H-1,2,4-triazole-3-carboxylate
Ethyl (2E)-3-(1H-1,2,4-triazol-3-yl)prop-2-enoate
Each of these compounds shares a structural similarity but differs in functional groups and substitutions, leading to varied applications and properties.
Properties
IUPAC Name |
methyl (E)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMPNKYGEMQZRP-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NNC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

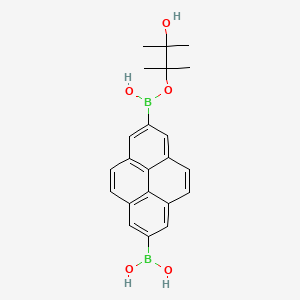
![[(Z)-but-2-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7934003.png)
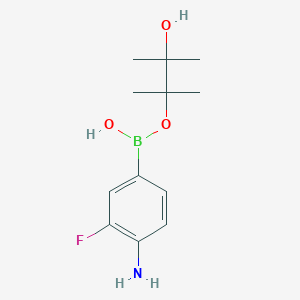


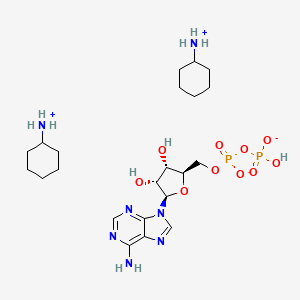
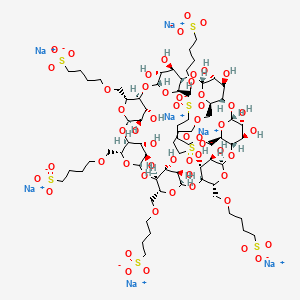
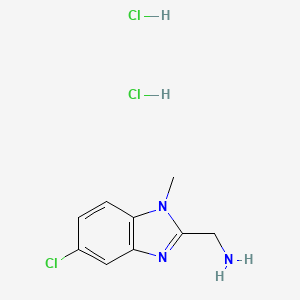
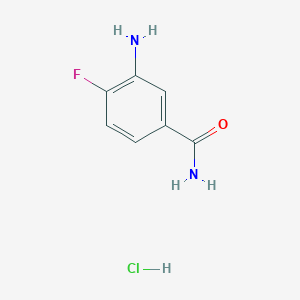
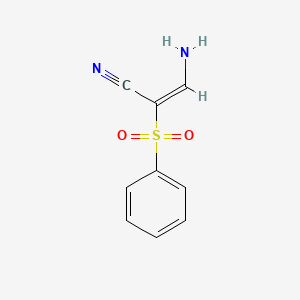
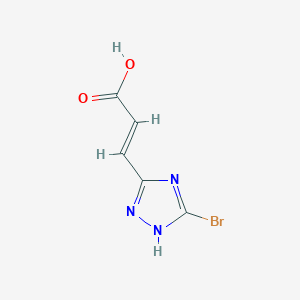

![Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B7934089.png)
